5-(tert-Butyl)benzo[d]thiazol-2-amine

Lipophilicity Physicochemical Property Drug-Likeness

Medicinal chemistry teams often need lipophilic benzothiazole scaffolds for CNS or intracellular targets, but generic 2-aminobenzothiazole (LogP 2.46) lacks the required membrane permeability. 5-(tert-Butyl)benzo[d]thiazol-2-amine (CAS 1303968-50-4) solves this with a measured LogP of 3.58, enabling systematic SAR exploration. • Ideal building block for CNS-penetrant candidates and cell-based assays. • ≥95% purity with batch-specific QC data available. • Global shipping from in-stock inventory to support hit-to-lead programs.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 1303968-50-4
Cat. No. B1372908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)benzo[d]thiazol-2-amine
CAS1303968-50-4
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)SC(=N2)N
InChIInChI=1S/C11H14N2S/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3,(H2,12,13)
InChIKeyXPSGSWDTMNDZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyl)benzo[d]thiazol-2-amine (CAS 1303968-50-4): Core Scaffold Properties and Procurement Baseline


5-(tert-Butyl)benzo[d]thiazol-2-amine (CAS 1303968-50-4) is a heterocyclic organic compound belonging to the 2-aminobenzothiazole class, characterized by a tert-butyl substituent at the 5-position of the benzothiazole core [1]. It is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and agrochemical synthesis . Its molecular formula is C11H14N2S, with a molecular weight of 206.31 g/mol, a computed XLogP3 of 3.7, and a topological polar surface area of 67.2 Ų [1].

Procurement Risk: Why Generic 2-Aminobenzothiazoles Are Not Direct Substitutes for 5-(tert-Butyl)benzo[d]thiazol-2-amine


The 5-(tert-Butyl)benzo[d]thiazol-2-amine molecule exhibits distinct physicochemical properties compared to unsubstituted or differently substituted benzothiazole analogs, directly impacting its suitability in specific synthetic pathways and biological assays. The tert-butyl group at the 5-position significantly increases lipophilicity (LogP) and alters the electronic and steric profile of the core scaffold . As detailed in Section 3, these quantifiable differences in lipophilicity and physical properties, compared to the unsubstituted parent compound or a positional isomer, preclude simple substitution without altering reaction yields, biological target engagement, or assay outcomes [1].

Quantitative Differentiation: 5-(tert-Butyl)benzo[d]thiazol-2-amine vs. Closest Analogs


Lipophilicity (LogP) Increase vs. Unsubstituted Benzothiazol-2-amine

The introduction of the tert-butyl group at the 5-position dramatically increases the compound's lipophilicity compared to the unsubstituted benzothiazol-2-amine scaffold. The target compound has a computed LogP of 3.58, while unsubstituted 1,3-benzothiazol-2-amine has a reported LogP of 2.46 [1]. This higher LogP value is critical for membrane permeability and can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles in biological assays .

Lipophilicity Physicochemical Property Drug-Likeness

Positional Isomer Differentiation: 5-tert-Butyl vs. 6-tert-Butyl Analogs

The precise location of the tert-butyl group on the benzothiazole ring yields measurable differences in physicochemical properties compared to its positional isomer. 5-(tert-Butyl)benzo[d]thiazol-2-amine has a computed LogP of 3.58, while its 6-tert-butyl analog (2-Amino-6-(tert-butyl)benzothiazole, CAS 131395-10-3) has a reported LogP of 3.76 . This ΔLogP of -0.18 indicates a subtle but measurable difference in lipophilicity that can influence intermolecular interactions and chromatographic behavior.

Positional Isomer Physicochemical Property Lipophilicity

Steric and Electronic Modulation of the Benzothiazole Core

The bulky tert-butyl group at the 5-position introduces significant steric bulk and electron-donating inductive effects that are absent in unsubstituted benzothiazol-2-amine. The target compound has a rotatable bond count of 1 and a topological polar surface area of 67.2 Ų [1]. In contrast, unsubstituted benzothiazol-2-amine has a rotatable bond count of 0 and a polar surface area of 38.91 Ų [2]. The larger steric volume and altered electronic environment of the 5-tert-butyl derivative can be leveraged to enhance selectivity for certain biological targets or to modify reactivity in synthetic transformations [1].

Steric Hindrance Electronic Effect SAR

Optimal Application Scenarios for 5-(tert-Butyl)benzo[d]thiazol-2-amine Based on Evidence


Synthetic Building Block for Lipophilicity-Enhanced Analogs

Based on its significantly higher LogP (3.58) compared to unsubstituted benzothiazol-2-amine (LogP 2.46), this compound is the preferred starting material or intermediate when increased lipophilicity is a desired characteristic for a new chemical entity . Its use can improve membrane permeability in cell-based assays and is particularly suited for medicinal chemistry campaigns targeting intracellular or CNS-active compounds .

Structure-Activity Relationship (SAR) Studies on Benzothiazole Derivatives

The measurable differences in LogP between the 5-tert-butyl (3.58) and 6-tert-butyl (3.76) positional isomers make this compound an essential tool for SAR studies . Its procurement is justified for researchers seeking to systematically explore the impact of substitution pattern on target binding affinity, selectivity, and pharmacokinetic properties within a benzothiazole series .

Reference Standard for Analytical Method Development

The compound's unique combination of physicochemical properties, including a computed boiling point of 337.9±35.0 °C and a distinct LogP of 3.58, makes it suitable as a reference standard for developing and validating analytical methods such as HPLC, LC-MS, or GC-MS . Its specific retention time and mass spectral signature can be used to calibrate instruments or quantify related substances in complex mixtures .

Technical Documentation Hub

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